2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a fluorinated benzamide derivative featuring a 2,6-difluorophenyl core linked to a (1-phenylpyrrolidin-2-yl)methyl substituent via an amide bond. This compound belongs to a broader class of benzamides known for diverse pharmacological and agrochemical applications, including enzyme inhibition, anticancer activity, and pesticidal properties .
Properties
IUPAC Name |
2,6-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-15-9-4-10-16(20)17(15)18(23)21-12-14-8-5-11-22(14)13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSTUZBQRETFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 1-phenylpyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole-Containing Analogs
GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide)
BD00794291 (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide)
Comparison :
Alkyne and Thioether Derivatives
2,6-Difluoro-N-(prop-2-ynyl)benzamide
(S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)
- Structure : Incorporates a phenylthioether group and a chiral center.
- NMR/HRMS Data: Confirms stereochemistry and molecular formula C₂₁H₂₆F₂NOS, with a mass accuracy of 0.0013 Da .
Comparison :
Heterocyclic and Nitro-Substituted Analogs
EP 3 532 474 B1 Derivatives
2,6-Difluoro-N-(2-nitrophenyl)benzamide
Comparison :
Research Findings and Implications
- Fluorine Effects : 2,6-Difluoro substitution consistently improves target binding across analogs, as seen in pesticidal (flumetsulam) and anticancer (EP 3 532 474 B1) derivatives .
- Heterocyclic Moieties : Pyrazole and thiazole groups (e.g., ) enhance selectivity for kinases or viral targets, whereas pyrrolidine may optimize blood-brain barrier penetration .
- Synthetic Challenges : Hydrogenation (GSK7975A) and chiral synthesis (L11) require precise conditions, contrasting with simpler routes for nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
